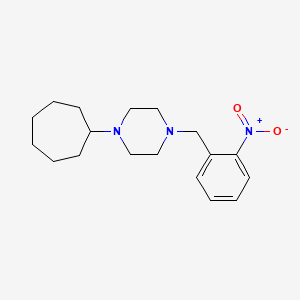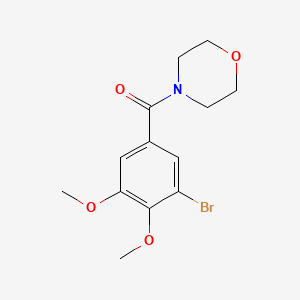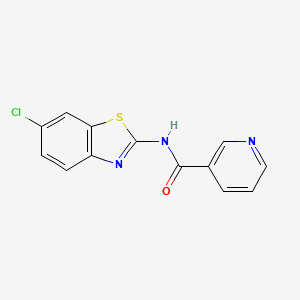![molecular formula C11H8ClNO2S2 B5784307 O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as OMCBT, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a thiocarbamate derivative that has been shown to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate is not fully understood. However, it has been proposed that O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, leading to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to exhibit a range of interesting biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell lines, making it a potential candidate for the treatment of various inflammatory diseases. Moreover, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to induce apoptosis in cancer cells, suggesting that it may have potential applications in the field of cancer therapy.
実験室実験の利点と制限
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied, and its biological activities have been well characterized. However, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate also has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. Moreover, the mechanism of action of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for further research on O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate. One potential area of research is the development of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate-based drugs for the treatment of inflammatory diseases and cancer. Moreover, further studies are needed to elucidate the mechanism of action of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate and identify potential targets for its biological activities. Finally, the synthesis method of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate can be further optimized to improve the yield and purity of the compound.
合成法
The synthesis of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate can be achieved through a multistep process involving the reaction of 3-chlorobenzothiophene with thiocarbamate and methanol. The resulting product is a white crystalline powder that has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy. The synthesis method of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in various cell lines. Moreover, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
O-methyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c1-15-11(16)13-10(14)9-8(12)6-4-2-3-5-7(6)17-9/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXGJLNESNKRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-methyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)


![2-(2-methoxyphenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5784278.png)
![1,3-dimethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5784288.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5784299.png)
![1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5784308.png)